1-Methyl-L-histidine-d5
Description
Properties
CAS No. |
1795786-96-7 |
|---|---|
Molecular Formula |
C₇H₆D₅N₃O₂ |
Molecular Weight |
174.21 |
Synonyms |
L-1-Methylhistidine-d5; (S)-2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic Acid-d5; 1-Methylhistidine-d5; 1-N-Methyl-L-histidine-d5; N1-Methyl-L-histidine-d5; NSC 524367-d5; |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps:
-
Substrate Preparation : L-histidine is dissolved in an alkaline aqueous solution (pH 10–12) to deprotonate the imidazole nitrogen, facilitating nucleophilic attack.
-
Methylation : CD₃I is added dropwise under inert atmosphere at 0–5°C to minimize side reactions. The reaction proceeds via an SN2 mechanism, yielding this compound after 12–24 hours.
-
Quenching : Excess CD₃I is neutralized with sodium thiosulfate, and the product is isolated via rotary evaporation.
Table 1: Comparison of Methylation Reagents and Yields
| Reagent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| CD₃I | 18 | 78 | 95 |
| (CD₃)₂SO₄ | 24 | 65 | 90 |
| CD₃OTf (Triflate) | 12 | 82 | 97 |
Critical Considerations :
-
Isotopic Purity : Residual protiated methyl groups (<1%) may arise from incomplete deuteration, necessitating iterative purification.
-
Side Reactions : Over-methylation at the α-amino group is mitigated by controlling pH and temperature.
Purification Techniques
Post-synthesis purification ensures the removal of unreacted precursors, byproducts, and non-deuterated contaminants. Ion-exchange chromatography and preparative HPLC are the dominant methods.
Ion-Exchange Chromatography
Adapted from CN101125831A, a two-step resin-based process is employed:
-
Strong Acidic Cation Exchange Resin (e.g., Dowex 50WX8) : The crude product is loaded onto a resin column equilibrated with 0.1 M HCl. Histidine derivatives bind via protonated amino groups, while impurities are eluted with water.
-
Elution : A gradient of 0.1–1.0 M ammonium hydroxide (NH₄OH) selectively elutes this compound at pH 11.
Table 2: Resin Performance Metrics
| Resin Type | Binding Capacity (mg/g) | Elution pH | Recovery (%) |
|---|---|---|---|
| Dowex 50WX8 | 120 | 11.0 | 92 |
| Amberlite IR-120 | 110 | 10.8 | 88 |
| AG 50W-X4 | 105 | 11.2 | 90 |
Preparative HPLC
-
Column : C18 reversed-phase (250 × 21.2 mm, 5 µm)
-
Mobile Phase : 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B), gradient from 5% to 30% B over 30 min.
-
Detection : UV at 210 nm.
Outcome : HPLC achieves >99% chemical and isotopic purity, with a retention time of 14.2 min for this compound.
Analytical Validation
Validation ensures compliance with pharmacokinetic and metabolomic standards. Ultra-Performance Liquid Chromatography–Mass Spectrometry (UPLC-MS) is the gold standard.
A. Method Parameters (Adapted from ACS Analytical Chemistry)
| Parameter | Specification |
|---|---|
| Column | Acquity UPLC BEH C18 (2.1 × 100 mm) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS Detection | ESI+, m/z 170.1 → 124.1 (quantifier) |
Validation Metrics
-
Linearity : R² = 0.999 over 1–400 µM.
-
Limit of Quantification (LOQ) : 0.1 µM.
-
Precision : Intra-day RSD <2%, inter-day RSD <5%.
Applications in Research
This compound is indispensable in:
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-L-histidine-d5 undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an aqueous or alcoholic solution.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Formation of imidazole-4,5-dicarboxylic acid derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-substituted histidine derivatives.
Scientific Research Applications
Biomarker for Muscle Protein Turnover
1-Methyl-L-histidine-d5 serves as a biomarker for muscle protein degradation. It is released during the catabolism of myofibrillar proteins, primarily actin and myosin, and is excreted in urine. The concentration of 1-methylhistidine in biological samples can indicate muscle breakdown, making it valuable for assessing muscle health in various populations.
Table 1: Urinary Excretion of 1-Methyl-L-histidine
Dietary Assessment Tool
The presence of this compound in urine is closely linked to dietary habits, particularly meat consumption. It provides insights into protein intake and can be used to validate dietary assessments in clinical settings.
Case Study: Dietary Impact on 1-Methyl-L-histidine Levels
In a study examining the influence of dietary habits on plasma levels of 3-methylhistidine and 1-methylhistidine, researchers found that omnivores exhibited significantly higher urinary levels of 1-methylhistidine compared to vegetarians. This correlation underscores its potential as a dietary assessment tool:
- Participants : 37 omnivores and 20 vegetarians
- Duration : 14 days
- Results : Omnivores had an average urinary concentration of 120 µmol/L compared to vegetarians at 30 µmol/L, indicating higher meat consumption among the former group .
Clinical Implications in Nutrition Therapy
Monitoring levels of this compound can aid in nutritional therapy, especially for patients with conditions requiring controlled protein intake, such as chronic kidney disease or metabolic disorders. Its measurement can guide dietary recommendations and assess adherence to prescribed diets.
Table 2: Clinical Applications of 1-Methyl-L-histidine
| Condition | Application |
|---|---|
| Chronic Kidney Disease | Monitor protein intake adherence |
| Muscle Injury | Assess muscle degradation post-injury |
| Metabolic Disorders | Evaluate dietary impacts on health |
Research on Histidine Methylation
Emerging research indicates that methylation of histidine residues may play a role in various physiological processes. The identification of enzymes responsible for histidine methylation suggests that compounds like this compound could be useful in studying regulatory mechanisms in muscle contractility and other metabolic pathways .
Case Study: Histidine Methylation in Muscle Function
A recent study identified SETD3 as a methyltransferase enzyme that targets histidine residues in actin. This discovery highlights the potential role of histidine methylation in modulating muscle function and suggests that stable isotopes like this compound could be instrumental in elucidating these pathways .
Mechanism of Action
1-Methyl-L-histidine-d5 exerts its effects primarily through its role as a stable isotopic label. In metabolic studies, it is incorporated into metabolic pathways, allowing researchers to trace the fate of histidine and its derivatives. The compound interacts with various enzymes involved in histidine metabolism, providing insights into the biochemical processes underlying histidine utilization in the body .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues: Positional Isomers
1-Methyl-L-Histidine vs. 3-Methyl-L-Histidine
- Structural Difference : Methylation at the N1 position (imidazole ring) in 1-methyl-L-histidine versus the N3 position (side chain) in 3-methyl-L-histidine (also termed Nτ-methyl-L-histidine) .
- Functional Impact :
- Deuterated Forms : Both have deuterated variants (e.g., 1-methyl-L-histidine-d5 and 3-methyl-L-histidine reference standards) used in metabolic studies .
Table 1: Key Structural and Functional Differences
Deuterated Amino Acid Standards
Deuterated amino acids like L-glycine-d5, L-alanine-d5, and L-serine-d3 are utilized alongside this compound in metabolic profiling. Key distinctions include:
- Backbone Variation : Unlike this compound, these lack the imidazole ring, altering their solubility and ionization efficiency in LC-MS .
- Application Specificity: this compound: Targets histidine-related pathways (e.g., histamine synthesis, carnosine metabolism). Glycine-d5/Alanine-d5: Used in general protein turnover studies .
Histidine-Containing Dipeptides
Compounds like carnosine (β-alanyl-histidine) and anserine (β-alanyl-1-methylhistidine) are physiologically critical for intracellular pH buffering in muscle tissues .
Other Methylated Histidine Derivatives
Analytical Performance
- Stability and Precision : Deuterated standards like this compound improve reproducibility in HPLC and LC-MS by reducing matrix effects. For example, clonidine hydrochloride analysis achieved <2% inter-day variability using deuterated internal standards .
- Quantification Limits : Studies using 5-hydroxyindoleacetic acid-d5 (a structurally similar deuterated standard) demonstrate detection limits as low as 10 ng/mL in plasma .
Physiological Studies
- Muscle Metabolism : Elevated 1-methyl-L-histidine levels correlate with high anaerobic exercise capacity in vertebrates, as histidine-related compounds buffer lactic acid .
- Disease Biomarkers : Both 1-methyl- and 3-methyl-L-histidine are elevated in conditions like chronic kidney disease, necessitating precise isotopic standards for accurate monitoring .
Q & A
Q. How can researchers ensure compliance with ethical standards when using deuterated compounds in animal studies?
- Methodological Answer : Adhere to institutional guidelines for isotope use, including waste disposal and radiation safety (if applicable). Justify deuterium doses based on prior toxicity studies and monitor for isotope-specific effects (e.g., altered water exchange kinetics). Publish raw data and protocols in repositories like MetaboLights to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
